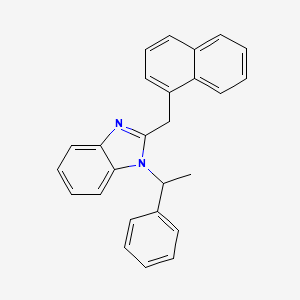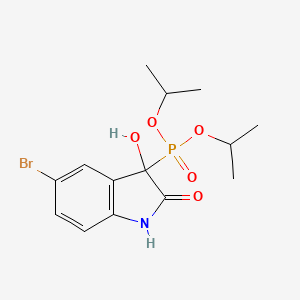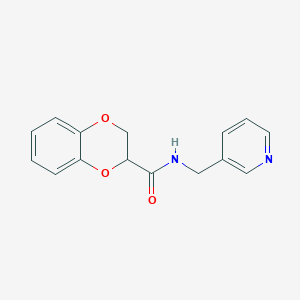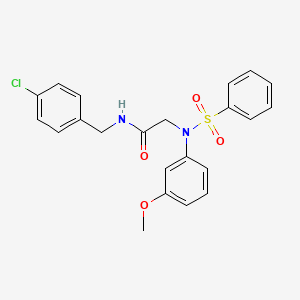
2-(1-naphthylmethyl)-1-(1-phenylethyl)-1H-benzimidazole
Übersicht
Beschreibung
2-(1-naphthylmethyl)-1-(1-phenylethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a benzimidazole derivative that has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-(1-naphthylmethyl)-1-(1-phenylethyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its biological effects by targeting specific proteins and enzymes in the body. For instance, studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For instance, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria, viruses, and fungi. Moreover, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-naphthylmethyl)-1-(1-phenylethyl)-1H-benzimidazole in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can selectively target specific proteins and enzymes in the body. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(1-naphthylmethyl)-1-(1-phenylethyl)-1H-benzimidazole. One potential direction is to investigate the potential of this compound in the treatment of viral infections, such as COVID-19. Another potential direction is to explore the use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Moreover, future studies can focus on improving the solubility and bioavailability of this compound to enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-(1-naphthylmethyl)-1-(1-phenylethyl)-1H-benzimidazole has been extensively studied for its potential applications in medical research. This compound has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1-(1-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2/c1-19(20-10-3-2-4-11-20)28-25-17-8-7-16-24(25)27-26(28)18-22-14-9-13-21-12-5-6-15-23(21)22/h2-17,19H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFBGZXSGZQNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3930379.png)
![5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3930382.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3930388.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3930391.png)
![1-(dimethylamino)-3-(2-{[(2-isopropoxyethyl)amino]methyl}-4-methoxyphenoxy)-2-propanol](/img/structure/B3930396.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3930412.png)
![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide](/img/structure/B3930414.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3930425.png)
![(3S*,4S*)-4-[{[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B3930433.png)
![N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930442.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]-4-methoxybenzamide](/img/structure/B3930460.png)
